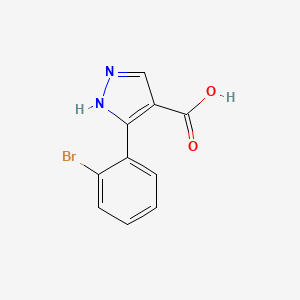

5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid

Description

5-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 4 and a 2-bromophenyl substituent at position 3. The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, which influence its reactivity, solubility, and interactions in biological systems. This compound serves as a versatile intermediate in medicinal chemistry, enabling derivatization into amides, esters, or metal complexes for drug discovery and materials science .

Properties

IUPAC Name |

5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFOPXRCGJVAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound.

Carboxylation: The carboxylic acid group can be introduced through the reaction of the brominated pyrazole with carbon dioxide under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Electrophilic substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.

Nucleophilic substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be used.

Nucleophilic substitution: Reagents such as alcohols, amines, and thiols in the presence of catalysts like sulfuric acid or hydrochloric acid.

Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Electrophilic substitution: Substituted pyrazoles with various functional groups.

Nucleophilic substitution: Esters, amides, and other derivatives.

Oxidation and reduction: Corresponding oxides, alcohols, or amines.

Scientific Research Applications

5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Br, F, CF₃): Bromine and trifluoromethyl groups increase electrophilicity, enhancing reactivity in cross-coupling reactions. Fluorine improves metabolic stability and bioavailability .

- Steric Effects: The 2-bromophenyl group in the main compound introduces ortho-substitution steric hindrance, reducing rotational freedom compared to para-substituted analogs (e.g., 1-(4-methylphenyl) derivatives) .

- Solubility: Carboxylic acid groups ensure moderate aqueous solubility, but bulky aryl/heterocyclic substituents (e.g., thiophene-thiazole in ) lower solubility in polar solvents.

Biological Activity

5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromophenyl group and a carboxylic acid functional group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈BrN₂O₂

- Molecular Weight : Approximately 284.1 g/mol

- Melting Point : 235-237 °C

The compound's structure features a pyrazole ring that contributes to its reactivity and biological interactions. The presence of the bromine atom enhances its potential for specific binding interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory and Analgesic Properties : Initial studies have shown that the compound may interact with cyclooxygenase enzymes, which are pivotal in the inflammatory response pathway. This interaction suggests potential applications in pain relief and inflammation management.

- Antimicrobial Effects : Some preliminary findings indicate that the compound might possess antimicrobial properties, although further studies are required to substantiate these claims.

- Anticancer Activity : The pyrazole scaffold has been associated with anticancer effects in several studies. Compounds with similar structures have demonstrated antiproliferative activity against various cancer cell lines, including breast and liver cancers .

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. Notably, its interaction with cyclooxygenase enzymes is crucial for understanding its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | Bromophenyl substitution at position 3 | Different position of the bromine substituent |

| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Amino group at position 5 | Presence of an amino group alters biological activity |

| 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Dimethyl substitutions at positions 3 and 5 | Additional methyl groups influence solubility and reactivity |

This table illustrates how the positioning of substituents can significantly affect the biological activity of pyrazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

- Anti-inflammatory Studies : In vitro assays demonstrated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase activity, leading to reduced inflammatory markers in cell cultures .

- Anticancer Research : A study reported that pyrazole derivatives could inhibit proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, particularly in breast cancer cells (MCF-7) and liver cancer cells (HepG2) .

- Antimicrobial Activity : While initial findings suggest antimicrobial properties, further research is necessary to elucidate the spectrum of activity against different pathogens.

Q & A

Q. What are the standard synthetic methodologies for 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted aryl hydrazines (e.g., 2-bromophenylhydrazine) to form the pyrazole ester intermediate. Subsequent hydrolysis under basic conditions (e.g., NaOH/ethanol) yields the carboxylic acid derivative. For example, Viveka et al. demonstrated this route for a structurally analogous compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Key steps include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 2-bromophenylhydrazine, reflux | Pyrazole ring formation |

| Hydrolysis | NaOH, ethanol/water, 60–80°C | Ester-to-acid conversion |

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic and crystallographic techniques:

- NMR/IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substitution patterns .

- X-ray crystallography : Resolve 3D structure using programs like SHELXL . For example, Wang et al. reported a mean C–C bond length of 0.009 Å with an R factor of 0.072 for a related pyrazole-carboxylic acid derivative .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular geometry, frontier orbitals, and electrostatic potential surfaces. Viveka et al. combined experimental and theoretical data to analyze charge transfer interactions in pyrazole-carboxylic acid derivatives, revealing stabilization via intramolecular hydrogen bonding (N–H···O=C) . Key parameters include:

| Parameter | Value/Observation | Method |

|---|---|---|

| HOMO-LUMO gap | ~4.5 eV | DFT/B3LYP |

| Hydrogen bond length | 1.87 Å | X-ray/DFT cross-validation |

Q. What strategies enhance bioactivity through structural modification?

Modifications at the pyrazole N1 and C5 positions improve pharmacological properties:

- N1 substitution : Introducing methyl or hydroxyalkyl groups enhances chemotaxis inhibition (e.g., IC₅₀ values <10 μM in neutrophil assays) .

- C5 functionalization : Ureido or phenoxyacetamido groups increase antibiofilm activity against Candida albicans (MIC₉₀: 16–32 μg/mL) .

Q. How can contradictions in crystallographic data be resolved?

Discrepancies in bond lengths/angles arise from experimental (e.g., twinning) or refinement errors. Strategies include:

Q. How does bromine substitution impact molecular interactions?

The 2-bromophenyl group influences steric and electronic properties:

- Steric effects : Bromine’s bulkiness may hinder rotation, stabilizing planar conformations critical for target binding .

- Electronic effects : Bromine’s electron-withdrawing nature polarizes the pyrazole ring, enhancing hydrogen-bonding capacity .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity: How to address them?

Variations in antimicrobial activity (e.g., MIC values) may stem from:

- Assay conditions : Differences in pH, inoculum size, or solvent (DMSO vs. aqueous buffer) .

- Purity : Impurities >5% (e.g., unreacted intermediates) skew results. LC-MS validation (purity >95%) is critical .

Methodological Best Practices

Q. How to optimize reaction yields for large-scale synthesis?

Q. What analytical techniques validate purity for publication?

- HPLC : Purity ≥95% with a single peak at λ = 254 nm.

- Elemental analysis : Deviation ≤0.4% for C, H, N .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.